molecular formula C12H20O2<br>C12H20O2<br>CH3COOC10H17 B1675413 Linalyl acetate CAS No. 115-95-7

Linalyl acetate

Cat. No.: B1675413
CAS No.: 115-95-7
M. Wt: 196.29 g/mol
InChI Key: UWKAYLJWKGQEPM-UHFFFAOYSA-N
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Description

Linalyl acetate is an organic compound, specifically the acetate ester of linalool. It is a naturally occurring phytochemical found in many flowers and spice plants. This colorless liquid is one of the principal components of the essential oils of bergamot and lavender, often occurring together with linalool. This compound is widely used in the fragrance industry due to its pleasant, sweet, floral aroma reminiscent of lavender fields .

Mechanism of Action

Linalyl acetate is an organic compound and the acetate ester of linalool . It is a phytochemical found in many flowers and spice plants and is one of the principal components of the essential oils of bergamot and lavender . It is widely used as a fragrance .

Target of Action

This compound has been shown to have a variety of pharmacological effects, including anti-hypertensive, anti-diabetic, neuroprotective, anti-inflammatory, and antioxidant properties . It has been reported to be associated with oxidative stress, inflammatory responses, and endothelial dysfunction .

Mode of Action

This compound interacts with its targets to bring about changes that may have the potential for the prevention of mild cognitive impairment (MCI) . It has been shown to increase muscle fiber cross-sectional area and serum IGF-1 levels in rats, and decrease serum IL-6 levels and mitochondrial membrane potential in the gastrocnemius muscle .

Biochemical Pathways

This compound is produced by glandular trichomes through the methylerythritol-phosphate (MEP) biosynthetic pathway . The MEP pathway is the main source of isopentenyl diphosphate (IPP) precursor used for the biosynthesis of this compound .

Pharmacokinetics

The metabolic stability of this compound was determined in human liver microsomes (HLM) and S9 fractions . Interestingly, it was observed that this compound converted to linalool both in HLM and S9 fractions .

Result of Action

The oral administration of this compound has minimal analgesic but potent long-lasting antipyretic activity in rats . The higher dose of this compound displayed fast-onset anti-inflammatory activity better than the reference drug .

Action Environment

This compound is mildly toxic to humans, toxic to fish, and extremely toxic to daphnia . It is also combustible . This compound is found safe as a fragrance material under current levels of use .

Biochemical Analysis

Biochemical Properties

Linalyl acetate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and these enzymes can lead to the modulation of enzyme activity, affecting the metabolism of other substrates. Additionally, this compound has been found to interact with proteins involved in the inflammatory response, such as nuclear factor kappa B (NF-κB), leading to the inhibition of pro-inflammatory cytokine production .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In keratinocytes, this compound has been shown to reduce the expression of pro-inflammatory cytokines, thereby alleviating skin inflammation. It also influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and differentiation. Furthermore, this compound has been reported to modulate gene expression related to oxidative stress and apoptosis, contributing to its protective effects against cellular damage .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For instance, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which may have implications for neurological health. Additionally, this compound can modulate gene expression by interacting with transcription factors, such as NF-κB, thereby influencing the production of inflammatory mediators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and heat. Long-term studies have shown that this compound can maintain its anti-inflammatory and antioxidant properties over extended periods, although its efficacy may decrease with prolonged exposure to degrading conditions. In vitro and in vivo studies have demonstrated that this compound can exert sustained effects on cellular function, including the reduction of oxidative stress and inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress. At high doses, this compound may exhibit toxic effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the beneficial effects plateau at certain concentrations, and adverse effects become more pronounced at higher doses. These findings highlight the importance of dose optimization in therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. Upon administration, this compound undergoes hydrolysis to produce linalool, which can further undergo oxidation and conjugation reactions. These metabolic processes are facilitated by enzymes such as alcohol dehydrogenase and glucuronosyltransferase. The metabolites of this compound can influence metabolic flux and alter the levels of other metabolites, contributing to its overall biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, such as albumin, which facilitate its distribution to various tissues. The localization and accumulation of this compound within specific tissues can influence its biological activity. For example, its accumulation in the skin can enhance its anti-inflammatory effects, while its distribution to the liver can impact its metabolism and potential toxicity .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound can localize to the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism. Its presence in the mitochondria can influence mitochondrial function and contribute to its antioxidant effects. The subcellular localization of this compound is crucial for its activity and function within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Linalyl acetate can be synthesized through the esterification of linalool with acetic acid or acetic anhydride. The reaction typically involves heating linalool with acetic anhydride in the presence of a catalyst under nitrogen conditions. The mixture is heated to 100-120°C and reacted for 1-3 hours. After the reaction, the product is purified through reduced-pressure distillation and washing .

Industrial Production Methods: Industrial production of this compound often involves extraction from plant materials using methods such as steam distillation, hydrodistillation, and supercritical fluid extraction. Steam distillation involves exposing the plant material to high-temperature steam, causing the essential oil to vaporize and then condense separately. Hydrodistillation is similar but involves boiling the plant material in water. Supercritical fluid extraction uses supercritical carbon dioxide as a solvent, preserving the chemical integrity of sensitive compounds like this compound .

Chemical Reactions Analysis

Types of Reactions: Linalyl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized to form oxygenated derivatives such as 8-oxothis compound and 8-hydroxythis compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol, linalool, using reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the ester group, where the acetate group can be replaced by other functional groups using appropriate reagents.

Major Products:

Scientific Research Applications

Linalyl acetate has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: this compound is studied for its biological activities, including anti-inflammatory, analgesic, and anti-anxiety effects.

    Medicine: Research has shown that this compound has potential therapeutic effects, such as reducing inflammation and providing pain relief.

    Industry: this compound is widely used in the fragrance and cosmetics industry due to its pleasant aroma and soothing properties.

Comparison with Similar Compounds

Linalyl acetate is similar to other monoterpene esters such as geranyl acetate and citronellyl acetate. it is unique due to its distinct floral aroma and higher stability compared to other terpenes. Similar compounds include:

This compound’s unique combination of pleasant aroma, stability, and biological activities makes it a valuable compound in various fields, from perfumery to medicine.

Properties

IUPAC Name

3,7-dimethylocta-1,6-dien-3-yl acetate
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InChI

InChI=1S/C12H20O2/c1-6-12(5,14-11(4)13)9-7-8-10(2)3/h6,8H,1,7,9H2,2-5H3
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InChI Key

UWKAYLJWKGQEPM-UHFFFAOYSA-N
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Canonical SMILES

CC(=CCCC(C)(C=C)OC(=O)C)C
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Molecular Formula

Record name LINALYL ACETATE
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DSSTOX Substance ID

DTXSID7026946
Record name Linalyl acetate
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Molecular Weight

196.29 g/mol
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Physical Description

Liquid; Liquid, Other Solid; Other Solid, Clear colorless liquid with an odor of bergamot; [Hawley], Solid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with a floral, fruity odour
Record name 1,6-Octadien-3-ol, 3,7-dimethyl-, 3-acetate
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Boiling Point

221 °C, 220.00 °C. @ 760.00 mm Hg, 220 °C
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Flash Point

94 °C (201 °F) - closed cup, 185 °F (85 °C) (closed cup), 85 °C c.c.
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Solubility

Insoluble in water, Miscible with ethanol, ether, Soluble in alcohol, ether, diethyl phthalate, benzyl benzoate, mineral oil, fixed oils; slightly soluble in propylene glycol; insoluble in glycerol., Solubility in water: poor, slightly soluble in propylene glycol; insoluble in glycerol and water; miscible with alcohol and fixed oils, 1 ml in 5 ml 70% alcohol (in ethanol)
Record name LINALYL ACETATE
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Density

0.895 g/cu cm at 20 °C, Relative density (water = 1): 0.9, 0.895-0.914
Record name LINALYL ACETATE
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Vapor Density

Relative vapor density (air = 1): 6.77
Record name LINALYL ACETATE
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Vapor Pressure

0.11 [mmHg], 0.111 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.6
Record name Linalyl acetate
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Mechanism of Action

In a preliminary experiment, ... lavender essential oil relaxed vascular smooth muscle. Thus, the/se/ ... experiments were designed to investigate the relaxation mechanism of linalyl acetate as the major ingredient of lavender essential oil in rabbit carotid artery specimens. Linalyl acetate produced sustained and progressive relaxation during the contraction caused by phenylephrine. The relaxation effect of linalyl acetate at a concentration near the EC50 was partially but significantly attenuated by nitroarginine as an inhibitor of nitric oxide synthase, 1H-(1,2,4)oxadiazolo(4,3-a)quinoxaline-1-one as an inhibitor of guanylyl cyclase, or by the denudation of endothelial cells. In specimens without endothelium, the phenylephrine-induced contraction and phosphorylation of myosin light chain (MLC) were significantly attenuated after the pretreatment with linalyl acetate. The relaxation caused by linalyl acetate in the endothelium-denuded specimens was clearly inhibited by calyculin A as an inhibitor of MLC phosphatase, although not by ML-9 as an inhibitor of MLC kinase. Furthermore, suppression of the phenylephrine-induced contraction and MLC phosphorylation with linalyl acetate was canceled by the pretreatment with calyculin A. These results suggest that linalyl acetate relaxes the vascular smooth muscle through partially activation of nitric oxide/cyclic guanosine monophosphate pathway, and partially MLC dephosphorylation via activating MLC phosphatase.
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Impurities

Dihydrolinalool, dehydrolinalool, tetrahydrolinalylacetate, linalool.
Record name LINALYL ACETATE
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Color/Form

Clear, colorless, oily liquid

CAS No.

115-95-7
Record name Linalyl acetate
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Melting Point

< 25 °C
Record name Linalyl acetate
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Synthesis routes and methods

Procedure details

The cyclopropane derivative of linalool was then reacted with acetyl chloride to produce the cyclopropanated derivative of linalool acetate.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Linalyl acetate
Reactant of Route 2
Reactant of Route 2
Linalyl acetate
Reactant of Route 3
Reactant of Route 3
Linalyl acetate
Reactant of Route 4
Reactant of Route 4
Linalyl acetate
Reactant of Route 5
Linalyl acetate
Reactant of Route 6
Linalyl acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.